molecular formula C7H7NO2 B6589661 6-hydroxy-2-methylpyridine-3-carbaldehyde CAS No. 1227601-46-8

6-hydroxy-2-methylpyridine-3-carbaldehyde

Cat. No. B6589661
CAS RN: 1227601-46-8
M. Wt: 137.1
InChI Key:
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Description

6-Hydroxy-2-methylpyridine-3-carbaldehyde (HMP-3C) is an aromatic carbaldehyde derived from the pyridine nucleus. It is a colorless, crystalline solid with a molecular weight of 140.14 g/mol and a melting point of 81-83°C. HMP-3C has been extensively studied as a potential therapeutic agent and is known to possess anti-inflammatory, anti-oxidant, anti-allergic and anti-cancer properties.

Mechanism of Action

The anti-inflammatory and anti-oxidant properties of 6-hydroxy-2-methylpyridine-3-carbaldehyde are thought to be mediated through its ability to inhibit the production of pro-inflammatory cytokines and to scavenge reactive oxygen species. The anti-allergic activity of 6-hydroxy-2-methylpyridine-3-carbaldehyde is thought to be mediated through its ability to inhibit the release of histamine and other pro-allergic mediators from mast cells. The anti-cancer properties of 6-hydroxy-2-methylpyridine-3-carbaldehyde are thought to be mediated through its ability to induce apoptosis and inhibit the proliferation of cancer cells.
Biochemical and Physiological Effects
6-hydroxy-2-methylpyridine-3-carbaldehyde has been shown to possess anti-inflammatory, anti-oxidant, anti-allergic, and anti-cancer properties. In addition, 6-hydroxy-2-methylpyridine-3-carbaldehyde has been shown to possess anti-microbial activity, as it has been shown to inhibit the growth of various bacterial and fungal species. 6-hydroxy-2-methylpyridine-3-carbaldehyde has also been shown to possess neuroprotective activity, as it has been shown to protect neurons from oxidative stress and to reduce the levels of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 6-hydroxy-2-methylpyridine-3-carbaldehyde in laboratory experiments include its low cost and availability, its wide range of potential therapeutic applications, and its ability to be synthesized in a racemic mixture. Some of the limitations of using 6-hydroxy-2-methylpyridine-3-carbaldehyde in laboratory experiments include its low solubility in water, its tendency to form insoluble complexes with other compounds, and its instability in the presence of light and heat.

Future Directions

Future research should focus on further elucidating the mechanism of action of 6-hydroxy-2-methylpyridine-3-carbaldehyde, as well as on exploring its potential therapeutic applications. Additionally, further research should be conducted to investigate the pharmacokinetics and pharmacodynamics of 6-hydroxy-2-methylpyridine-3-carbaldehyde, as well as to identify any potential adverse effects. Finally, further research should be conducted to investigate the potential of 6-hydroxy-2-methylpyridine-3-carbaldehyde as an adjuvant for other therapeutics, as well as to investigate its potential synergistic effects with other compounds.

Synthesis Methods

6-hydroxy-2-methylpyridine-3-carbaldehyde is synthesized by the condensation of 2-methylpyridine-3-carboxylic acid and 6-hydroxy-2-methylpyridine. This reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, at a temperature of 100-120°C. The reaction produces a racemic mixture of the two enantiomers of 6-hydroxy-2-methylpyridine-3-carbaldehyde, with the major component being the (R)-enantiomer.

Scientific Research Applications

6-hydroxy-2-methylpyridine-3-carbaldehyde has been extensively studied for its therapeutic potential. Studies have demonstrated that 6-hydroxy-2-methylpyridine-3-carbaldehyde has anti-inflammatory, anti-oxidant, anti-allergic and anti-cancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of adhesion molecules in endothelial cells. 6-hydroxy-2-methylpyridine-3-carbaldehyde has also been shown to scavenge reactive oxygen species and to inhibit the generation of nitric oxide. In addition, 6-hydroxy-2-methylpyridine-3-carbaldehyde has been shown to possess anti-allergic activity, as it has been shown to inhibit the release of histamine and other pro-allergic mediators from mast cells. Finally, 6-hydroxy-2-methylpyridine-3-carbaldehyde has been shown to possess anti-cancer properties, as it has been shown to induce apoptosis and inhibit the proliferation of cancer cells.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-hydroxy-2-methylpyridine-3-carbaldehyde involves the conversion of 2-methyl-3-pyridinecarboxaldehyde to the desired product through a series of reactions.", "Starting Materials": [ "2-methyl-3-pyridinecarboxaldehyde", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Reduction of 2-methyl-3-pyridinecarboxaldehyde with sodium borohydride in methanol to yield 2-methyl-3-pyridinemethanol", "Step 2: Oxidation of 2-methyl-3-pyridinemethanol with hydrogen peroxide in the presence of hydrochloric acid to yield 6-hydroxy-2-methylpyridine-3-carboxaldehyde", "Step 3: Conversion of 6-hydroxy-2-methylpyridine-3-carboxaldehyde to 6-hydroxy-2-methylpyridine-3-carbaldehyde by treatment with sodium hydroxide" ] }

CAS RN

1227601-46-8

Product Name

6-hydroxy-2-methylpyridine-3-carbaldehyde

Molecular Formula

C7H7NO2

Molecular Weight

137.1

Purity

95

Origin of Product

United States

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